Epristeride is a synthetic steroid compound categorized as a selective and specific uncompetitive inhibitor of the steroid 5α-reductase enzyme, primarily targeting the isoform II [, , , ]. This enzyme plays a crucial role in converting testosterone to dihydrotestosterone (DHT) [, , , , ]. Epristeride's primary area of research is focused on its potential to inhibit the growth of prostatic cells, making it a subject of interest in the study of benign prostatic hyperplasia (BPH) [, , , , , , , , , , , ].
The primary chemical reaction associated with Epristeride is its interaction with the 5α-reductase enzyme. This reaction is characterized as uncompetitive inhibition [, , , , ]. This implies that Epristeride binds to the enzyme-substrate complex, preventing the formation of the product, dihydrotestosterone (DHT) [, , , , , ].
Epristeride exerts its biological effect by selectively and uncompetitively inhibiting the 5α-reductase enzyme, specifically the type II isoform [, , , , ]. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT). The reduction in DHT levels is believed to contribute to the observed effects of Epristeride on prostatic cell growth [, , , , , , , , , , , ].
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0